

Experimental Determination of Absolute Configuration

Author: Smolecule Technical Support Team, Date: February 2026

Compound Focus: Globosuxanthone A

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The absolute configuration of **Globosuxanthone A** was established using an advanced approach that integrates X-ray crystallography with computational chemistry [1].

Summary of the Novel Solid-State CD/TDDFT Approach [1]:

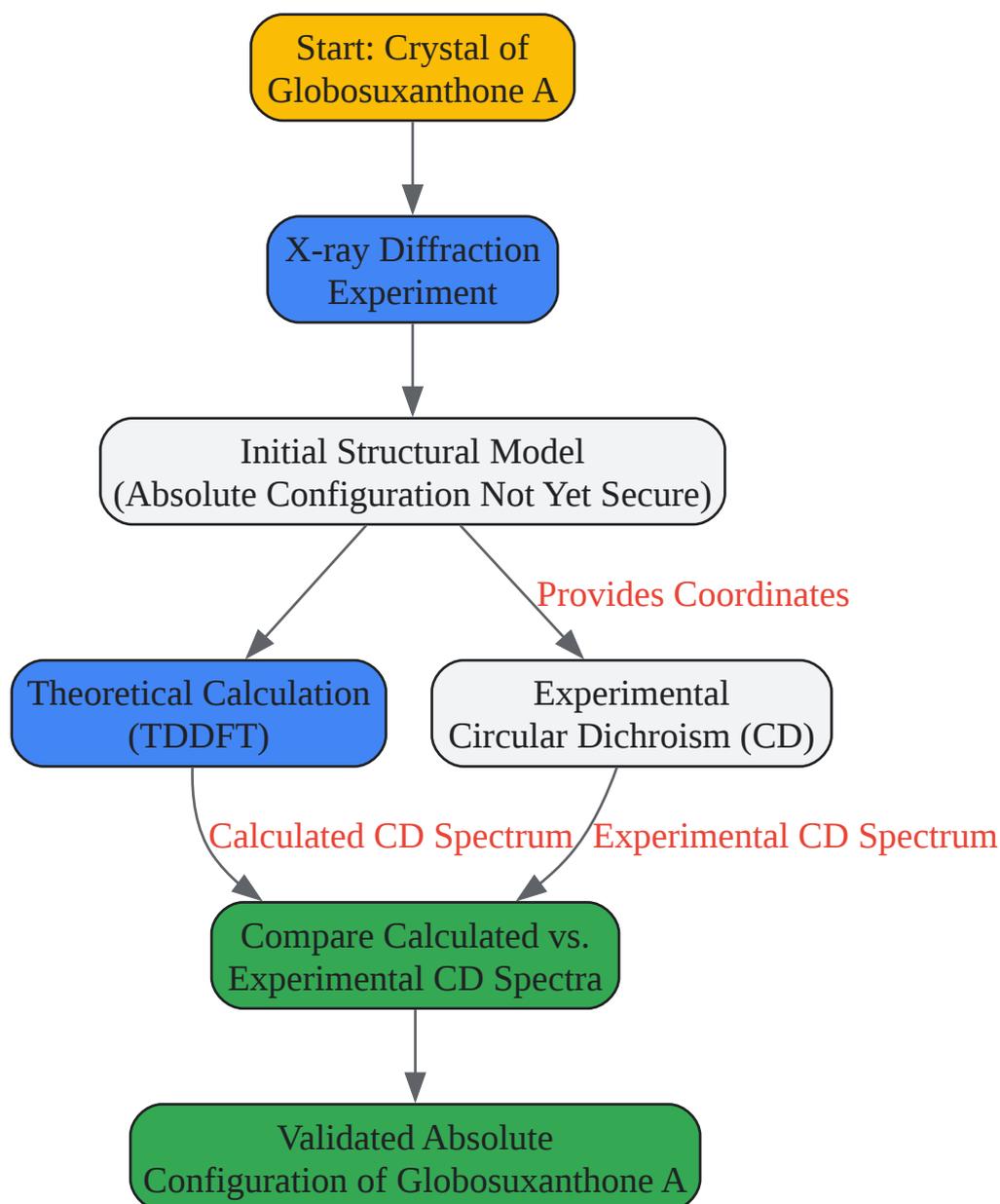
Step	Description	Key Input/Output
1. X-ray Analysis	Single-crystal X-ray diffraction performed to obtain initial structural data.	Cartesian atomic coordinates from the crystal structure.
2. Input for Calculation	Cartesian coordinates served as the starting geometry for quantum mechanical calculations.	Transfer of experimental data to a computational model.
3. Theoretical Calculation	Time-Dependent Density Functional Theory (TDDFT) calculations to simulate Circular Dichroism (CD) spectra.	Theoretical solid-state CD spectrum.
4. Configuration Assignment	Comparison of the calculated CD spectrum with the experimental one to establish the absolute configuration.	Validated 3D molecular structure.

Core Principles of the Validation Method

The methodology relies on these fundamental principles:

- **Power of X-ray Crystallography:** X-ray crystallography is the primary technique for determining the atomic and molecular structure of a crystal. It can directly elucidate the three-dimensional structure of molecules, including the absolute configuration of chiral centers, based on anomalous scattering effects [2].
- **Role of Computational Validation:** Theoretical calculations, particularly TDDFT, are used to predict the spectroscopic properties (like CD spectra) of a proposed molecular structure. By matching the calculated spectrum to the one observed experimentally, the initial model from X-ray data is rigorously validated [1].

The following diagram outlines the general workflow for structure determination and validation using this integrated approach.



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Context and Significance

- **Bioactive Source:** **Globosuxanthone A** is a potent antitumor dihydroxanthone initially isolated from the endophytic fungus *Chaetomium globosum* and later also found in *Microdipodia* sp. [1]. This compound and its derivatives, such as Globosuxanthone F, continue to be of interest in drug discovery due to their cytotoxic activity [3].
- **Importance of Absolute Configuration:** For chiral bioactive molecules like **Globosuxanthone A**, the absolute 3D structure (handedness) is critical because it directly influences how the molecule

interacts with biological targets (e.g., proteins, enzymes). An incorrect assignment can lead to false conclusions in structure-activity relationship studies.

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References

1. (PDF) Absolute Configurations of Globosuxanthone and Secondary... A [academia.edu]
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3. Cytotoxic Polyketide Metabolites from a Marine Mesophotic ... [pmc.ncbi.nlm.nih.gov]

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Address: Ontario, CA 91761, United States

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